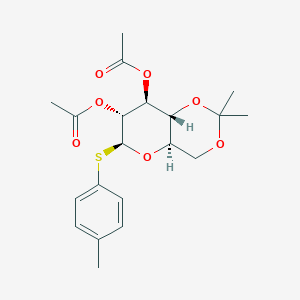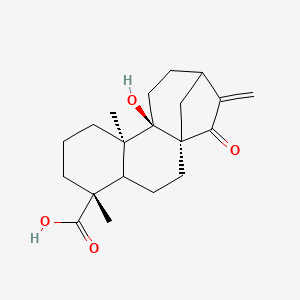
Pterokaurane L1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: this compound has shown promise as a lead compound for developing new anti-inflammatory and neuroprotective drugs.
Industry: The compound’s bioactive properties make it a valuable ingredient in the formulation of herbal medicines and dietary supplements.
Wirkmechanismus
Pterokaurane L1 exerts its effects primarily through the inhibition of nitric oxide production in activated microglia cells. This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases . The compound targets the cyclooxygenase-2 (COX-2) protein and reduces the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Vergleich Mit ähnlichen Verbindungen
Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:
- Pterokaurane M1 2-O-β-D-glucopyranoside
- 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside
- 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .
Eigenschaften
Molekularformel |
C20H28O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
AURKCYFYZBQUIZ-SDNLWJFQSA-N |
Isomerische SMILES |
C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
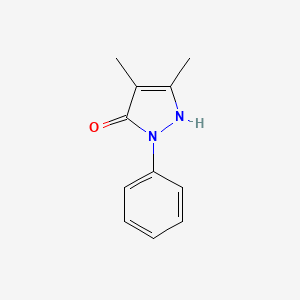
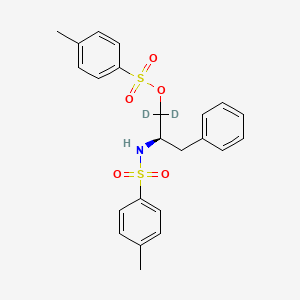
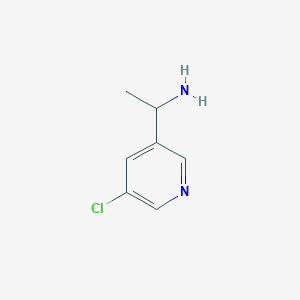

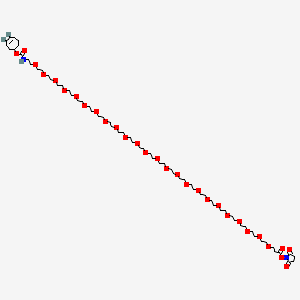

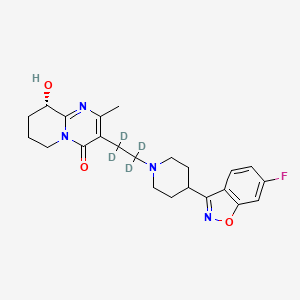
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)

